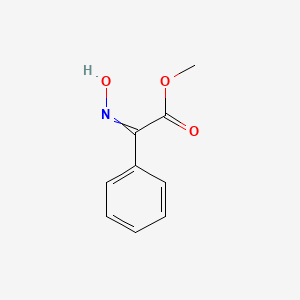

Methyl 2-hydroxyimino-2-phenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

methyl 2-hydroxyimino-2-phenylacetate |

InChI |

InChI=1S/C9H9NO3/c1-13-9(11)8(10-12)7-5-3-2-4-6-7/h2-6,12H,1H3 |

InChI Key |

LKVXRLSGZJUHDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=NO)C1=CC=CC=C1 |

Origin of Product |

United States |

Stereochemistry and Isomerism of Methyl 2 Hydroxyimino 2 Phenylacetate

E/Z Isomerism at the Oxime Moiety

The core of Methyl 2-hydroxyimino-2-phenylacetate's stereochemistry lies in the concept of E/Z isomerism. This form of stereoisomerism is a direct consequence of the restricted rotation around the molecule's carbon-nitrogen double bond (C=N). The substituents attached to this double bond can adopt two distinct spatial arrangements, leading to the formation of two geometric isomers. These are designated as E (from the German entgegen, meaning "opposite") and Z (from the German zusammen, meaning "together").

The assignment of the E/Z configuration for this compound is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the groups attached to the imino carbon and nitrogen atoms. The imino carbon is bonded to a phenyl group (-C₆H₅) and a methoxycarbonyl group (-COOCH₃), while the nitrogen atom is attached to a hydroxyl group (-OH).

The Z-isomer is characterized by the higher-priority groups on both the carbon (the phenyl group) and the nitrogen (the hydroxyl group) being situated on the same side of the C=N double bond.

The E-isomer , in contrast, has these higher-priority groups positioned on opposite sides of the double bond.

The distinct spatial orientations of these isomers are summarized in the interactive table below.

| Isomer | Orientation of High-Priority Groups |

| Z -Methyl 2-hydroxyimino-2-phenylacetate | Phenyl and Hydroxyl groups are on the same side |

| E -Methyl 2-hydroxyimino-2-phenylacetate | Phenyl and Hydroxyl groups are on opposite sides |

Stereochemical Control in Synthesis and Isomerization Pathways

The synthesis of this compound can be strategically manipulated to favor the formation of either the E or Z isomer, a classic example of kinetic versus thermodynamic control.

Research has demonstrated that the direct oximation of methyl 2-oxo-2-phenylacetate is a kinetically controlled process, which predominantly yields the (Z)-isomer of the closely related methyl 2-(methoxyimino)-2-phenylacetate. researchgate.net This suggests that the activation energy required to form the transition state leading to the Z-isomer is lower, thus allowing for its more rapid formation.

Conversely, the more thermodynamically stable (E)-isomer can be obtained through a process that allows for equilibrium to be reached. One established method involves the isomerization of the corresponding 2-(methoxyimino)-2-phenylacetic acid, which is subsequently esterified to produce the (E)-methyl ester. researchgate.net This pathway underscores the greater intrinsic stability of the E-isomer.

The isomerization from the kinetically favored Z-isomer to the thermodynamically favored E-isomer is a critical transformation. While the precise mechanism for the methyl ester itself is not extensively documented, the isomerization of oximes is generally understood to occur via two primary pathways: a rotation around the C=N bond or an inversion at the nitrogen atom. mdpi.com The operative pathway and its associated transition state can be influenced by various factors, including the nature of the substituents and the specific reaction conditions. For instance, in the case of N-arylthio-1,4-benzoquinonimines, the isomerization is thought to proceed through a combination of both rotational and inversional processes. nih.gov

Impact of Stereoisomerism on Chemical Reactivity and Biological Activity

The distinct three-dimensional structures of the E and Z isomers of this compound are anticipated to have a significant impact on their chemical and biological properties. Although detailed comparative studies on this specific compound are not abundant, established principles of stereochemistry and data from analogous compounds offer valuable insights.

Chemical Reactivity: The spatial orientation of the substituents in the E and Z isomers can influence the accessibility of the lone pair of electrons on the nitrogen atom and the hydroxyl group. This can, in turn, affect the molecule's reactivity in various chemical reactions. For example, differences in steric hindrance around the reactive centers could lead to variations in reaction rates or even favor the formation of different products.

Biological Activity: It is a fundamental principle in pharmacology and medicinal chemistry that the stereochemistry of a molecule can profoundly affect its biological activity. The specific shape of a molecule dictates its ability to bind to and interact with biological targets such as enzymes and receptors.

In a study focusing on derivatives of Methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate, it was observed that the synthesis could be directed to stereoselectively produce the E and Z isomers in a 14:1 ratio. researchgate.net Subsequent biological assays of these compounds revealed potent fungicidal activity against a range of plant pathogens. researchgate.net While this research does not provide a direct comparison of the activity of the individual E and Z isomers of the parent compound, it strongly suggests that stereoisomerism is a critical determinant of biological function in this class of molecules. The differential spatial arrangement of the E and Z isomers would likely result in distinct binding affinities and orientations within the active site of a target enzyme, potentially rendering one isomer significantly more potent than the other.

Advanced Synthetic Methodologies for Methyl 2 Hydroxyimino 2 Phenylacetate and Its Derivatives

Strategies for the Formation of the Oxime Ester Moiety

The creation of the oxime ester group is a critical step in the synthesis of methyl 2-hydroxyimino-2-phenylacetate. Key strategies include the direct oximation of ketoesters and condensation reactions involving hydroxylamine (B1172632) derivatives.

Direct Oximation of Ketoesters

Direct oximation of methyl 2-oxo-2-phenylacetate is a primary method for producing this compound. This reaction typically involves treating the ketoester with an oximating agent. Research has shown that the direct oximation of methyl 2-oxo-2-phenylacetate can yield the (Z)-isomer of the corresponding methoxyimino derivative in significant yields, with one study reporting a 71% yield for (Z)-methyl 2-(methoxyimino)-2-phenylacetate. researchgate.net Computational studies suggest this stereochemical outcome is kinetically controlled. researchgate.net

The reaction conditions for the direct oximation can be optimized to favor the formation of a specific isomer. For instance, the coupling reaction to form the key intermediate (E) and (Z)-methyl 2-(hydroxyimino)-2-o-tolylacetate was found to be highly stereoselective, yielding a 14:1 ratio of the E to Z isomer. researchgate.net

Table 1: Examples of Direct Oximation Reactions

| Starting Material | Reagents | Product | Yield | Stereoselectivity |

|---|---|---|---|---|

| Methyl 2-oxo-2-phenylacetate | Methoxyamine | (Z)-methyl 2-(methoxyimino)-2-phenylacetate | 71% | Kinetically controlled |

| 1-(o-tolyl)ethanone | Oxidation, esterification, oximation | (E)/(Z)-methyl 2-(hydroxyimino)-2-o-tolylacetate | - | 14:1 (E:Z) |

Condensation Reactions with Hydroxylamine Derivatives

Condensation reactions between a carbonyl compound and a hydroxylamine derivative are a fundamental approach to forming oximes. In the synthesis of this compound derivatives, this involves reacting the corresponding ketoester with hydroxylamine or its derivatives. For example, various chalcone (B49325) derivatives can be condensed with hydroxylamine hydrochloride to form isoxazole (B147169) structures, which contain a related N-O bond. derpharmachemica.com While not a direct synthesis of the target molecule, these reactions demonstrate the utility of hydroxylamine hydrochloride in forming oxime-like structures. derpharmachemica.com

The efficiency of these condensation reactions can be influenced by the choice of catalyst. A novel L-amino acid ionic liquid has been shown to be a highly efficient and environmentally benign catalyst for the synthesis of oxime derivatives from carbonyl compounds and hydroxylamine hydrochloride. researchgate.net Furthermore, the use of hydroxylamine trifluoroacetate (B77799) in a one-pot, salt-free process allows for fast oximation of ketones at room temperature. researchgate.net

Synthesis of the Phenylacetate (B1230308) Core and Functionalization

The phenylacetate core provides the foundational structure for this compound. Its synthesis and subsequent functionalization are key aspects of creating diverse derivatives.

Esterification of Phenylacetic Acid

The synthesis of the methyl phenylacetate core is commonly achieved through the esterification of phenylacetic acid with methanol. ontosight.ainih.gov This reaction is typically catalyzed by an acid and carried out under reflux conditions. ontosight.ai Phenylacetic acid itself is a white solid with a honey-like odor and can be prepared by the hydrolysis of benzyl (B1604629) cyanide. wikipedia.org

Various catalysts can be employed to facilitate the esterification. Metal cation exchanged montmorillonite (B579905) nanoclays, such as Al³⁺-montmorillonite, have been found to be active catalysts for the liquid phase esterification of phenylacetic acid. nih.gov The choice of solvent also plays a role, with non-polar solvents like toluene (B28343) generally providing higher yields than polar solvents. nih.gov Eco-friendly methods using solid acid catalysts like Amberlyst-15 have also been explored, offering high selectivity and yields of around 80%. researchgate.net

Table 2: Catalysts and Conditions for Esterification of Phenylacetic Acid

| Catalyst | Alcohol | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Acid catalyst | Methanol | - | Reflux | - |

| Al³⁺-montmorillonite nanoclay | p-Cresol | Toluene | 6 hours | High |

| Amberlyst-15 | Various alcohols | Excess alcohol | 110°C | ~80% |

Functionalization of the Phenyl Ring (e.g., bromomethylation)

Functionalization of the phenyl ring allows for the synthesis of a wide range of derivatives. One common modification is bromomethylation. For instance, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate can be prepared from 1-(o-tolyl)ethanone through a series of reactions including oxidation, esterification, oximation, and finally, bromination. researchgate.net This bromomethylated intermediate is a versatile precursor for further synthetic transformations.

Other functional groups can also be introduced onto the phenyl ring. For example, the synthesis and biological evaluation of MPEP analogs functionalized at the 3-position of the phenyl ring have shown that only nitro (NO₂) and cyano (CN) substituents lead to a retention of biological activity. nih.gov

Stereoselective Synthesis Approaches

Controlling the stereochemistry of the oxime bond is crucial as the (E) and (Z) isomers can exhibit different properties and biological activities. Stereoselective synthesis aims to produce a single isomer preferentially.

The direct oximation of methyl 2-oxo-2-phenylacetate has been shown to be kinetically controlled, leading to the preferential formation of the (Z)-isomer of methyl 2-(methoxyimino)-2-phenylacetate. researchgate.net In contrast, the (E)-isomer can be prepared from the same starting material via isomerization of the intermediate 2-(methoxyimino)-2-phenylacetic acid, a process that is thermodynamically driven. researchgate.net

In another example, the synthesis of (E)-α-(methoxyimino)-benzeneacetate derivatives containing a 1,3,4-oxadiazole (B1194373) ring was achieved with high stereoselectivity. researchgate.net The key coupling reaction to produce the intermediate (E) and (Z)-methyl 2-(hydroxyimino)-2-o-tolylacetate resulted in a 14:1 ratio in favor of the (E)-isomer. researchgate.net These examples highlight that both kinetic and thermodynamic control, as well as the choice of reagents and reaction pathways, can be exploited to achieve stereoselectivity in the synthesis of this compound and its derivatives.

Enzymatic Synthesis and Biocatalytic Routes

The application of biocatalysis in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions, presenting a sustainable alternative to conventional chemical methods. neuralconcept.com While a direct, single-pot enzymatic synthesis for this compound from basic precursors is not extensively documented in current literature, potential biocatalytic strategies can be devised by considering the enzymatic synthesis of its precursors and the key oximation step.

Enzymatic pathways are crucial in the natural biosynthesis of oximes in plants, which serve as intermediates for metabolites like cyanogenic glucosides and glucosinolates. These pathways are often catalyzed by enzymes from the CYP79 family, which are known to be involved in converting amino acids to oximes. This natural precedent suggests the theoretical potential for developing an engineered enzyme or microbial system for the oximation of a suitable ketoester precursor.

A plausible biocatalytic approach would involve a modular, multi-enzyme cascade. For instance, enzymatic cascades have been successfully developed to convert L-phenylalanine into phenylacetic acid (PAA) with conversions greater than 99%. acs.org Subsequent enzymatic steps could then convert PAA into the target keto ester, Methyl 2-oxo-2-phenylacetate. The final and most challenging step would be the oximation. While lipases are versatile enzymes known for catalyzing esterification, their promiscuous activity in directly catalyzing the formation of an oxime from a keto group is not a well-established route. However, research into enzymatic transformations of oxime-linked glycoconjugates has shown that some enzymes, such as β(1,4)-galactosyltransferase (β4GalT1), can act on oxime substrates, indicating that the oxime functional group is not inherently incompatible with enzymatic systems. nih.gov This opens avenues for future research into enzyme discovery or protein engineering to develop a biocatalyst capable of performing the oximation of Methyl 2-oxo-2-phenylacetate.

Optimization of Synthetic Pathways and Yields

Optimizing synthetic pathways to maximize yield and minimize byproducts is a critical aspect of chemical manufacturing. For this compound, optimization can focus on several key parameters, including reaction conditions, catalyst choice, and purification methods.

A study on the closely related compound, Methyl 2-(methoxyimino)-2-phenylacetate, highlights the importance of controlling reaction pathways. The synthesis of its (Z) and (E) isomers demonstrates a clear divergence between kinetic and thermodynamic control. Direct oximation of the precursor, Methyl 2-oxo-2-phenylacetate, is kinetically controlled and favors the (Z)-isomer, whereas a route involving the isomerization of the corresponding 2-(methoxyimino)-2-phenylacetic acid is thermodynamically driven and yields the (E)-isomer.

| Product Isomer | Synthetic Route | Control Type | Reported Yield |

|---|---|---|---|

| (Z)-isomer | Direct oximation of Methyl 2-oxo-2-phenylacetate | Kinetic | 71% |

| (E)-isomer | Isomerization of 2-(methoxyimino)-2-phenylacetic acid followed by esterification | Thermodynamic | 65% |

Modern optimization techniques offer systematic approaches to enhance reaction yields. Response Surface Methodology (RSM) is a powerful statistical tool that uses a collection of mathematical and statistical techniques to model and analyze processes where a response is influenced by several variables. neuralconcept.comwikipedia.orgjuniperpublishers.com By designing a sequence of experiments (Design of Experiments, DoE), RSM can be used to identify the optimal conditions for the synthesis of this compound, exploring variables such as temperature, reaction time, catalyst concentration, and reactant ratios to map a response surface and locate the point of maximum yield. wikipedia.orgscience.govnih.gov

Furthermore, microwave-assisted synthesis presents a significant improvement over conventional heating methods. ijnrd.organton-paar.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields by promoting rapid and uniform heating of the reaction mixture. ijnrd.organton-paar.com Studies on the oximation of ketones like acetophenone (B1666503) have shown that microwave irradiation can accelerate the reaction rate compared to conventional heating. scirp.orgresearchgate.net Applying this technology to the oximation of Methyl 2-oxo-2-phenylacetate could lead to a more efficient and energy-saving synthetic process. ijnrd.org

Synthesis of Related Oxime Ester Derivatives for Comparative Studies

To conduct comprehensive comparative studies, it is essential to synthesize a library of structurally related oxime ester derivatives. Various methodologies have been developed that allow for the creation of diverse molecular structures under different reaction conditions.

One innovative and efficient approach is the visible-light-mediated three-component reaction . nih.govrsc.orgresearchgate.net This method utilizes a photocatalyst, such as eosin (B541160) Y, to synthesize a wide range of oxime esters from aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters in a single step under mild conditions. nih.govrsc.org This strategy offers high efficiency and tolerates a broad scope of substrates, making it ideal for generating a diverse library of derivatives. nih.govnih.gov

Another versatile method involves the use of coupling agents , such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), to facilitate the formation of the ester linkage. acs.org This technique is commonly used in peptide synthesis and can be adapted for the esterification of oximes with various carboxylic acids. For example, a carboxylic acid can be converted to a redox-active N-hydroxyphthalimide (NHPI) ester through EDC-mediated coupling, which can then be used in subsequent reactions. acs.org

N-heterocyclic carbenes (NHCs) have also been employed as catalysts in the redox esterification between α,β-unsaturated aldehydes and oximes, yielding saturated oxime esters with a broad substrate scope.

The following table summarizes various synthetic routes that can be employed to generate a library of oxime ester derivatives for comparative analysis.

| Methodology | Key Reagents/Conditions | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Visible-Light-Mediated Multicomponent Reaction | Eosin Y (photocatalyst), Blue LEDs | Aldehydes, Aniline, NHPI esters | Mild conditions, high efficiency, broad substrate scope, one-pot synthesis. | nih.govrsc.org |

| Carbodiimide-Mediated Coupling | EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide) | Oximes, Carboxylic acids | Widely applicable, reliable for ester formation. | acs.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Triazolium salt-derived NHC | α,β-Unsaturated aldehydes, Oximes | Catalytic redox esterification, good yields for various substrates. | rsc.org |

By utilizing these diverse synthetic strategies, researchers can produce a wide array of oxime ester derivatives with varied aliphatic, aromatic, and heteroaromatic functionalities. This library of compounds is invaluable for comparative studies aimed at elucidating structure-activity relationships.

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Hydroxyimino 2 Phenylacetate

Reactions Involving the Oxime Group

The oxime group (C=N-OH) is a pivotal site for chemical transformations in methyl 2-hydroxyimino-2-phenylacetate, enabling hydrolysis, modifications of the hydroxyl group, and reactions at the nitrogen atom.

Hydrolysis of the Imino Group

The hydrolysis of the imino group in oximes typically occurs under acidic conditions, leading to the regeneration of the corresponding carbonyl compound and hydroxylamine (B1172632). wikipedia.orgnih.gov For this compound, this reaction would yield methyl 2-oxo-2-phenylacetate. The generally accepted mechanism for acid-catalyzed oxime hydrolysis proceeds through the following steps:

Protonation of the Oxime Nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the oxime by an acid catalyst, which increases the electrophilicity of the carbon atom in the C=N bond.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the hydroxylamine moiety.

Elimination of Hydroxylamine: The C-N bond cleaves, resulting in the departure of a hydroxylamine molecule and the formation of a protonated carbonyl group.

Deprotonation: The protonated carbonyl group is deprotonated by a water molecule or a conjugate base to yield the final carbonyl compound.

In aqueous solutions, aliphatic oximes have been noted to be significantly more resistant to hydrolysis compared to analogous hydrazones. wikipedia.org

O-Demethylation to Hydroxyimino Compounds (for methoxyimino analogs)

While the parent compound is a hydroxyimino species, its methoxyimino analog, methyl 2-methoxyimino-2-phenylacetate, can undergo O-demethylation to yield the hydroxyimino compound. This transformation is a common reaction for aryl methyl ethers and can be achieved using various reagents that cleave the methyl-oxygen bond. chem-station.comnih.govarizona.edu

Several established methods for O-demethylation are applicable in this context:

Boron Tribromide (BBr₃): This strong Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl group by a bromide ion. chem-station.com

Hydrobromic Acid (HBr): At elevated temperatures, concentrated HBr can effectively cleave methyl ethers. chem-station.com

Thiolates: Nucleophilic attack by a thiolate anion, such as sodium ethanethiolate, on the methyl group can also effect demethylation. arizona.edu

The general mechanism for acid-catalyzed demethylation involves the protonation of the ether oxygen, followed by a nucleophilic attack of a counter-ion (e.g., bromide) on the methyl group in an Sₙ2 reaction.

| Reagent | Typical Conditions |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature to room temperature |

| Hydrobromic Acid (HBr) | Concentrated aqueous solution, elevated temperatures |

| Sodium Ethanethiolate | Polar aprotic solvent (e.g., DMF), elevated temperatures |

Oxime Formation and Derivative Condensation Reactions

This compound can be synthesized through the condensation of methyl 2-oxo-2-phenylacetate with hydroxylamine. wikipedia.org This reaction is a standard method for the formation of oximes from aldehydes and ketones.

The oxime functionality itself can participate in further condensation reactions. The hydroxyl group of the oxime can react with various electrophiles. For instance, O-alkylation can be achieved by reacting the oxime with an alkyl halide in the presence of a base to form the corresponding O-alkyl oxime. organic-chemistry.org Additionally, condensation reactions with organometallic reagents can occur at the carbon of the C=N bond, although this is less common for oximes compared to carbonyls. The stereochemistry of such additions to similar systems has been shown to be influenced by the nature of the organometallic reagent and the solvent polarity. researchgate.net

Double N-alkylation Reactions via Umpolung

The concept of "umpolung" or polarity inversion can be applied to create a nucleophilic nitrogen center in the oxime, enabling N-alkylation. wikipedia.org While direct double N-alkylation of a hydroxyimino group is not a standard transformation, a hypothetical pathway can be envisioned based on related reactivity principles. This would likely involve a two-step process.

First, the oxygen of the oxime would be derivatized to a better leaving group, for example, by conversion to an O-tosyl or O-mesyl ether. This would be followed by a reaction sequence that inverts the polarity at the nitrogen. One conceptual approach involves the formation of an intermediate that facilitates nucleophilic character at the nitrogen. For instance, tandem N-alkylation-C-allylation has been demonstrated for α-imino esters using organoaluminum reagents. nih.gov A related umpolung strategy has been developed for α,β-unsaturated oximes. researchgate.net

A plausible, albeit speculative, mechanism for a double N-alkylation could proceed as follows:

O-Activation: The hydroxyl group of the oxime is converted to a good leaving group (e.g., O-tosyl).

First N-Alkylation: A nucleophilic attack by an external nucleophile could potentially lead to an intermediate that, upon rearrangement, results in the first N-alkylation.

Second N-Alkylation: A subsequent step involving another equivalent of an alkylating agent could then lead to the second N-alkylation.

It is important to note that this represents a theoretical application of umpolung principles to this specific substrate, and other reaction pathways, such as rearrangements, would likely compete.

Reactions of the Ester Moiety

The methyl ester group of this compound is susceptible to reactions typical of carboxylic acid esters, most notably hydrolysis.

Hydrolysis of the Ester Bond

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-hydroxyimino-2-phenylacetic acid, can be achieved under either acidic or basic conditions. pearson.com

Acid-Catalyzed Hydrolysis:

The mechanism of acid-catalyzed ester hydrolysis is the reverse of Fischer esterification. pearson.comresearchgate.net

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of Methanol: The C-O bond of the ester cleaves, and a molecule of methanol is eliminated.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to give the final product.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack by Hydroxide: A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Elimination of Methoxide: The tetrahedral intermediate collapses, and a methoxide ion is eliminated.

Proton Transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final acid-base reaction drives the equilibrium towards the products.

The hydrolysis rates of phenylacetate (B1230308) esters are influenced by steric and electronic factors. pearson.com

| Hydrolysis Condition | Key Features |

| Acid-Catalyzed | Reversible process, requires an excess of water |

| Base-Catalyzed (Saponification) | Irreversible process, driven by the formation of a carboxylate salt |

Reactivity of the Phenyl Ring and its Substituents of this compound

The phenyl ring of this compound and its derivatives serves as a versatile scaffold for chemical modifications. The reactivity of this aromatic core and its substituents is crucial for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents like cephalosporin antibiotics. The introduction of functional groups onto the phenyl ring allows for the modulation of the molecule's biological activity and pharmacokinetic properties.

Nucleophilic Substitution of Bromomethyl Groups

The presence of a bromomethyl group on the phenyl ring of a this compound derivative introduces a reactive site for nucleophilic substitution reactions. This benzylic bromide is analogous in reactivity to other benzyl (B1604629) bromides, which are known to readily undergo substitution with a variety of nucleophiles. The stability of the resulting benzylic carbocation intermediate, due to resonance with the aromatic ring, facilitates these reactions, which can proceed through either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile. quora.com

The general mechanism for benzylic bromination itself involves a free-radical chain reaction, often initiated by light or heat. masterorganicchemistry.com Once the bromomethyl group is in place, it can be displaced by various nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions on a Bromomethylated Phenyl Ring Derivative

| Nucleophile | Product Functional Group | Reaction Conditions |

| Hydroxide (OH⁻) | Hydroxymethyl (-CH₂OH) | Aqueous base |

| Alkoxide (RO⁻) | Alkoxymethyl (-CH₂OR) | Anhydrous alcohol, base |

| Cyanide (CN⁻) | Cyanomethyl (-CH₂CN) | Aprotic solvent |

| Azide (N₃⁻) | Azidomethyl (-CH₂N₃) | Polar aprotic solvent |

| Amines (RNH₂, R₂NH) | Aminomethyl (-CH₂NHR, -CH₂NR₂) | Aprotic solvent |

These substitution reactions are fundamental in the synthesis of cephalosporin side chains, where the phenylglyoxylate moiety is attached to the cephalosporin nucleus. nih.govmdpi.comnih.gov The ability to introduce diverse functional groups via nucleophilic substitution on a bromomethylated precursor allows for the creation of a wide array of cephalosporin analogues with varied antibacterial activities. mdpi.com

Oxidation Reactions on Phenyl Ring Substituents

Substituents on the phenyl ring of this compound can undergo various oxidation reactions, depending on the nature of the substituent and the oxidizing agent employed. For instance, an alkyl group attached to the phenyl ring can be oxidized to a carboxylic acid. This transformation is a common strategy in organic synthesis to introduce a carboxyl group onto an aromatic ring.

The oxidation of alkylbenzenes to carboxylic acids typically proceeds under strong oxidizing conditions, for example, with potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The benzylic position is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical or carbocation. masterorganicchemistry.com

In the context of more complex molecules, milder and more selective oxidizing agents may be required to avoid unwanted side reactions. For example, the oxidation of an N-phenylglycine residue, which shares structural similarities with the phenylglyoxylate core, can be achieved under mild conditions to form a reactive α-imino amide intermediate. thieme.de This type of selective oxidation is crucial in bioconjugation reactions.

The initial phase of the oxidation of alkyl-substituted aromatic compounds can involve radical addition, hydrogen abstraction, or one-electron transfer to the ring, followed by reaction with oxygen. nih.gov This can lead to the formation of various oxygenated products, including phenols and ring-cleavage products. nih.gov

Proposed Mechanisms of Chemical Transformations

The chemical transformations of this compound and its derivatives are governed by the interplay of the functional groups present in the molecule. The proposed mechanisms for nucleophilic substitution and oxidation reactions are based on well-established principles of organic chemistry.

The mechanism for nucleophilic substitution of a bromomethyl group can be either SN1 or SN2.

SN1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the benzylic bromide to form a resonance-stabilized benzylic carbocation. This is followed by a rapid attack of the nucleophile on the carbocation. This mechanism is favored by polar protic solvents and weaker nucleophiles. quora.com

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This mechanism results in an inversion of stereochemistry if the carbon is chiral. It is favored by polar aprotic solvents and strong nucleophiles.

Recent studies on the nucleophilic fluorine substitution of α-carbonyl benzyl bromides suggest that the reaction can proceed through the generation of a carbocation intermediate (SN1-like) or a concerted pathway (SN2-like), depending on the specific reagents and conditions. nii.ac.jpnih.gov

The mechanism of oxidation of phenyl ring substituents , such as an alkyl group, typically involves the formation of a benzylic radical. In the case of oxidation with potassium permanganate, the reaction is thought to proceed through the abstraction of a benzylic hydrogen atom, followed by further oxidation of the resulting radical to a carboxylate, which is then protonated to give the carboxylic acid.

For the oxidation of oximes, a proposed mechanism involves the formation of an iminoxyl radical. nih.govbeilstein-journals.org This radical can then undergo various reactions, including cyclization or coupling. nih.govbeilstein-journals.org While this is a reaction of the oxime group itself, it highlights the potential for radical-mediated transformations in this class of compounds.

Table 2: Summary of Proposed Mechanisms

| Transformation | Proposed Mechanism | Key Intermediates | Influencing Factors |

| Nucleophilic Substitution of Bromomethyl Group | SN1 or SN2 | Benzylic carbocation (SN1) | Solvent polarity, nucleophile strength, steric hindrance |

| Oxidation of Alkyl Substituent on Phenyl Ring | Free Radical | Benzylic radical | Oxidizing agent strength, reaction temperature |

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 2-hydroxyimino-2-phenylacetate, ¹H and ¹³C NMR spectra would provide definitive evidence for its structural integrity and conformation.

Detailed experimental ¹H and ¹³C NMR spectral data for this compound are not extensively reported in the reviewed scientific literature. However, analysis of its constituent functional groups—a methyl ester, a phenyl ring, and a hydroxyimino group—allows for the prediction of characteristic chemical shifts. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the phenyl ring, and the hydroxyl proton of the oxime. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon of the ester, the sp²-hybridized carbons of the phenyl ring, the carbon of the C=N oxime bond, and the methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary functional moieties.

The key functional groups and their expected vibrational frequencies are:

O-H Stretch (Oxime): A broad absorption band is anticipated in the region of 3100-3500 cm⁻¹, characteristic of the hydroxyl group of the oxime.

C=O Stretch (Ester): A strong, sharp absorption peak is expected around 1715-1735 cm⁻¹, indicative of the carbonyl group in the methyl ester. guidechem.com

C=N Stretch (Oxime): An absorption band in the 1620-1680 cm⁻¹ region is characteristic of the carbon-nitrogen double bond of the oxime group. researchgate.net

C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ range would confirm the presence of the phenyl ring.

C-O Stretch (Ester): Absorption bands for the C-O single bond of the ester are typically found in the 1000-1300 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (Oxime) | O-H Stretch | 3100 - 3500 (broad) |

| Carbonyl (Ester) | C=O Stretch | 1715 - 1735 (strong, sharp) |

| Oxime | C=N Stretch | 1620 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₉H₉NO₃, corresponding to a molecular weight of 179.17 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecular ion peak ([M]⁺) would be expected at an m/z of 179. The fragmentation of this molecular ion provides valuable structural information. Fragmentation processes often involve the cleavage of the most labile bonds and the formation of the most stable cations and neutral radicals. uni-saarland.de

Key expected fragmentation pathways for this compound include:

Loss of a methoxy (B1213986) radical (·OCH₃): Cleavage of the ester group can lead to the formation of a prominent acylium ion at m/z 148.

Loss of the methyl ester group (·COOCH₃): This would result in a fragment ion at m/z 120.

Cleavage of the phenyl group (C₆H₅·): This fragmentation would produce a peak at m/z 102.

Formation of the benzoyl cation: A characteristic peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion, is a common feature in the mass spectra of benzoyl derivatives. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 179 | [C₉H₉NO₃]⁺ (Molecular Ion) | - |

| 148 | [M - OCH₃]⁺ | ·OCH₃ |

| 120 | [M - COOCH₃]⁺ | ·COOCH₃ |

| 105 | [C₆H₅CO]⁺ | ·C₂H₄NO₂ |

| 102 | [M - C₆H₅]⁺ | C₆H₅· |

| 77 | [C₆H₅]⁺ | ·C₃H₄NO₃ |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A review of the current scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. While crystallographic data for structurally related compounds, such as Methyl 2-hydroxyimino-3-phenyl-propionate, are available, direct analysis of the title compound is necessary to confirm its specific solid-state conformation and packing arrangement. researchgate.net

Spectroscopic Studies for Isomer Distinction and Quantification

The carbon-nitrogen double bond of the oxime functional group in this compound gives rise to geometric isomerism, resulting in the potential existence of E (entgegen) and Z (zusammen) isomers. Spectroscopic methods are crucial for distinguishing and quantifying these isomers.

NMR Spectroscopy: ¹H NMR spectroscopy is particularly effective for isomer distinction. The chemical shift of the hydroxyl proton and the protons on the carbon atoms adjacent to the C=N bond are often different for the E and Z isomers due to the different spatial arrangement and resulting magnetic environments. The integration of the distinct signals allows for the determination of the E/Z ratio in a mixture. nih.govresearchgate.net

Mass Spectrometry: While mass spectrometry primarily determines molecular weight and structure, it can also be used to differentiate between isomers, particularly when coupled with a separation technique like liquid chromatography (LC-MS). The fragmentation patterns or the relative intensities of certain fragment ions can differ between the E and Z isomers. This difference in response can be used for quantification, although accurate results often require the separate determination of mass spectrometric parameters for each pure isomer. nih.gov Computational studies can also complement experimental data by predicting the spectroscopic properties of each isomer. researchgate.net

Computational and Theoretical Investigations of Methyl 2 Hydroxyimino 2 Phenylacetate

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to study molecules like Methyl 2-hydroxyimino-2-phenylacetate. DFT, particularly with hybrid functionals such as B3LYP, is often used for its balance of computational cost and accuracy in predicting electronic structure and molecular geometries. nih.govresearchgate.net The Hartree-Fock method, an ab initio approach, also serves as a basis for more complex calculations. researchgate.netresearchgate.net

The first step in a computational study is typically geometry optimization, which locates the minimum energy structure of a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement. This process is performed using quantum chemical methods like DFT or HF with a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution. researchgate.netresearchgate.net

Due to the presence of several rotatable single bonds (e.g., C-C, C-O, N-O) and the C=N double bond, this compound can exist in various conformations and as E/Z isomers. Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. uky.edu This can be achieved by systematically rotating key dihedral angles and calculating the energy of each resulting structure, a process known as a potential energy surface (PES) scan. researchgate.net For the related compound, methyl 2-hydroxyimino-3-phenyl-propionate, X-ray diffraction revealed an almost coplanar configuration for the ester and oxime groups, with the phenyl ring oriented nearly perpendicular to this plane. researchgate.net Computational optimization would seek to reproduce and explain such experimental findings, identifying the electronic and steric factors that govern the preferred three-dimensional structure.

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a predicted spectrum can be generated. researchgate.netnih.gov These calculations help in assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as stretching, bending, or twisting of functional groups. researchgate.netscirp.org

For this compound, key vibrational modes would include the O-H stretch of the oxime, the C=O stretch of the ester, the C=N stretch of the imine, and various vibrations associated with the phenyl ring. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled using empirical factors to improve agreement with experimental data. researchgate.net A Total Energy Distribution (TED) analysis can be performed to provide a quantitative measure of how much each internal coordinate (bond stretch, angle bend) contributes to a given normal mode of vibration. researchgate.net

Below is a table of expected vibrational modes for this compound and their typical calculated frequency ranges based on studies of similar functional groups.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretching | Oxime (-NOH) | 3200 - 3600 |

| C-H Stretching (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretching (Methyl) | Ester (-OCH₃) | 2800 - 3000 |

| C=O Stretching | Ester (-C(O)OCH₃) | 1700 - 1750 |

| C=N Stretching | Oxime (>C=N-) | 1620 - 1680 |

| C=C Stretching (Aromatic) | Phenyl Ring | 1450 - 1600 |

| N-O Stretching | Oxime (-NOH) | 930 - 960 |

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a widely used tool for this purpose. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them provide critical information. A small HOMO-LUMO gap generally implies high chemical reactivity. chemrxiv.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Molecular Electrostatic Potential (MEP) maps are also used to predict reactive sites. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be nucleophilic sites, while the hydrogen of the oxime group would be an electrophilic site.

The table below summarizes key electronic properties and their significance in predicting reactivity.

| Property | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. Higher energy suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. chemrxiv.org |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger gap corresponds to a "harder" molecule. researchgate.net |

| Electronegativity (χ) | χ ≈ -(ELUMO + EHOMO) / 2 | Measures the ability of the molecule to attract electrons. researchgate.net |

Molecular Dynamics Simulations and Force Field Development

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. j-octa.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. chemrxiv.org

The accuracy of a classical MD simulation is highly dependent on the quality of the underlying empirical force field. ethz.ch A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system. j-octa.com Common force fields include AMBER, OPLS (Optimized Potentials for Liquid Simulations), and GAFF (General AMBER Force Field). researchgate.net

For a relatively uncommon molecule like this compound, a specific force field may not be available. In such cases, parameters must be developed. This process often involves using quantum chemical calculations to derive key parameters, such as partial atomic charges and torsional energy profiles, which are then fitted to reproduce experimental data or high-level ab initio calculations. mdpi.comnih.gov

Thermodynamic and Kinetic Studies of Isomerization Processes

The C=N double bond in this compound allows for the existence of (E) and (Z) geometric isomers. Computational methods can be used to study the thermodynamics and kinetics of the isomerization process between these two forms.

By calculating the optimized geometries and energies of both the (E) and (Z) isomers, the relative thermodynamic stability can be determined. The isomer with the lower calculated energy is the more stable form. Furthermore, by locating the transition state structure connecting the two isomers, the activation energy for the isomerization can be calculated, providing insight into the kinetics of the process (i.e., how fast the isomers interconvert). A computational study on the related compound, methyl 2-(methoxyimino)-2-phenylacetate, suggested that the isomerization process is thermodynamically driven. researchgate.net Such studies are crucial for understanding which isomer is likely to predominate under given conditions and the energy barrier that prevents their interconversion.

Molecular Docking Studies and Ligand-Target Interactions (non-human focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding potential biological activity.

In the context of non-human applications, this compound could be docked against enzymes from fungi, bacteria, or other organisms to explore its potential as an inhibitor. For instance, studies have been performed on docking various ligands into the active sites of fungal enzymes like Candida topoisomerase II. researchgate.net The docking process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding affinity.

The results of a docking study can identify the most likely binding pose of the ligand and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the receptor's active site. researchgate.net This information provides a structural hypothesis for the ligand's mechanism of action and can guide the design of more potent analogues.

Structure-Activity Relationship (SAR) Analysis using Computational Approaches

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery and chemical biology, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogues, computational approaches offer a powerful and efficient means to dissect these relationships, guiding the rational design of new derivatives with enhanced potency or selectivity. These theoretical investigations, primarily through Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, allow researchers to predict the biological effects of structural modifications before undertaking synthetic efforts.

Computational SAR analyses typically begin by generating a library of virtual derivatives based on the lead structure of this compound. Modifications are systematically introduced, particularly on the phenyl ring and the ester group, to probe the effects of varying electronic, steric, and hydrophobic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net This process involves calculating a set of molecular descriptors for each analogue and using statistical methods to build a predictive model. For a series of this compound derivatives, key descriptors would likely include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as Hammett constants (σ), dipole moment, and partial atomic charges. They are crucial for understanding interactions involving electrostatics, such as hydrogen bonds and polar contacts.

Hydrophobic Descriptors: Lipophilicity, commonly represented by the logarithm of the partition coefficient (logP), is a critical factor influencing a compound's ability to cross cell membranes and interact with hydrophobic pockets in a target protein. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, including parameters like molar refractivity (MR), molecular volume, and surface area. They help determine the goodness-of-fit between a ligand and its binding site. pensoft.net

A hypothetical QSAR study on derivatives of this compound, where substituents are varied at the para-position of the phenyl ring, might yield data as illustrated in the interactive table below.

Table 1: Hypothetical QSAR Data for 4-Substituted this compound Derivatives Note: Biological activity data (pIC₅₀) is illustrative for the purpose of demonstrating the QSAR concept.

| Substituent (R) | LogP | Molar Refractivity (MR) | Hammett Constant (σ) | Predicted pIC₅₀ |

| -H | 2.10 | 45.3 | 0.00 | 5.4 |

| -CH₃ | 2.65 | 50.1 | -0.17 | 5.8 |

| -Cl | 2.81 | 50.4 | 0.23 | 6.1 |

| -OCH₃ | 2.08 | 48.0 | -0.27 | 5.9 |

| -NO₂ | 1.85 | 49.9 | 0.78 | 6.5 |

From such data, a QSAR equation could be generated using multiple linear regression, taking a form like: pIC₅₀ = c₀ + c₁(logP) + c₂(MR) + c₃(σ)

The coefficients (c₁, c₂, c₃) would quantify the relative importance of each descriptor. For instance, a large positive coefficient for the Hammett constant (c₃) would suggest that electron-withdrawing groups on the phenyl ring enhance biological activity. nih.gov Such models provide a predictive framework for estimating the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and biological testing.

Molecular Docking and 3D-QSAR

While QSAR provides a statistical model, molecular docking offers a visual and energetic understanding of ligand-receptor interactions at an atomic level. nih.gov This technique computationally places a ligand, such as this compound, into the three-dimensional structure of a biological target (e.g., an enzyme active site). The simulation calculates a binding score and reveals the specific interactions that stabilize the complex.

Key interactions for this compound within a hypothetical binding site could include:

Hydrogen Bonding: The hydroxyimino (=N-OH) group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the receptor, acting as both a hydrogen bond donor (from the -OH) and acceptor (at the nitrogen atom).

Hydrophobic Interactions: The phenyl ring can engage in favorable hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the binding pocket. nih.gov

Polar Interactions: The ester carbonyl group can act as a hydrogen bond acceptor.

The insights from docking can guide further structural modifications. For example, if the phenyl ring is found to be in a spacious hydrophobic pocket, adding small alkyl groups might increase van der Waals contacts and improve binding affinity. Conversely, if the pocket is sterically constrained, bulky substituents would be predicted to clash with the protein, reducing activity.

Table 2: Illustrative Docking Analysis of this compound in a Hypothetical Enzyme Active Site

| Moiety of Ligand | Interacting Residue | Interaction Type | Predicted Contribution |

| Phenyl Ring | Phe290, Trp115 | π-π Stacking | Major |

| Hydroxyimino (-OH) | Asp152 | Hydrogen Bond (Donor) | Critical for Affinity |

| Hydroxyimino (=N-) | Ser221 | Hydrogen Bond (Acceptor) | Major |

| Ester (C=O) | Gln85 | Hydrogen Bond (Acceptor) | Moderate |

| Methyl Ester (-OCH₃) | Val116, Leu288 | Hydrophobic Interaction | Minor |

Building upon docking results, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These techniques align a series of active molecules and generate 3D contour maps that visualize the regions where changes in steric, electrostatic, or hydrophobic fields positively or negatively impact activity. nih.gov These maps serve as a detailed three-dimensional guide for optimizing the lead structure, providing a powerful synergy between statistical correlation and structure-based design.

Structure Activity Relationship Sar Studies of Methyl 2 Hydroxyimino 2 Phenylacetate Analogs

Systematic Modification of the Phenyl Ring and its Substituents

The phenyl ring is a crucial component of the toxophore in this class of compounds. Modifications to the substituents on the phenyl ring can significantly impact the compound's biological activity by influencing its electronic properties, steric profile, and binding affinity to the target enzyme.

In a series of novel strobilurin analogues containing arylpyrazole rings, the nature and position of substituents on the terminal phenyl ring were found to be critical for fungicidal activity. A study exploring these analogues revealed that the introduction of electron-withdrawing groups on the phenyl ring generally enhances activity. For instance, compounds with a 4-chloro substituent on the phenyl ring demonstrated high efficacy. The SAR study indicated that a combination of the methoxyiminoacetate pharmacophore and an electron-withdrawing substituent on the phenyl ring is beneficial for improving fungicidal potency. researchgate.net

Furthermore, the position of the substituent on the phenyl ring plays a significant role. In some series of related fungicides, it has been observed that substitution at the ortho position of the phenyl ring can be advantageous for activity. researchgate.net This is often attributed to the substituent's ability to induce a specific conformation that is favorable for binding to the target site. The twisting of the phenyl ring relative to the rest of the molecule, influenced by ortho substituents, can be a key determinant of bioactivity.

A summary of the influence of phenyl ring substituents on the fungicidal activity of related oximinoacetate compounds is presented in the table below.

| Substituent (R) on Phenyl Ring | Position | General Effect on Fungicidal Activity |

| H | - | Baseline activity |

| 4-Cl | para | Increased activity |

| 2-Cl | ortho | Potentially increased activity, influences conformation |

| Electron-withdrawing groups | para, ortho | Generally favorable for activity |

| Electron-donating groups | - | Often less active than analogs with electron-withdrawing groups |

| Bulky groups | ortho | Can enhance activity by enforcing a twisted conformation |

This data is generalized from SAR studies of structurally related strobilurin analogues.

Variation of the Oxime Group (e.g., O-alkyl, O-acyl modifications)

The oxime group is a cornerstone of the pharmacophore in this class of fungicides. Modifications to this group, particularly O-alkylation, are a common strategy to enhance activity and stability. The presence of an O-methyl group, forming a methoxyimino group, is a hallmark of many potent strobilurin fungicides like azoxystrobin (B1666510) and kresoxim-methyl.

The replacement of the hydroxyl group of the oxime with an O-alkyl ether, such as a methoxy (B1213986) group, is crucial for high fungicidal activity. This modification is believed to lock the molecule in a bioactive conformation and improve its lipophilicity, which can enhance its penetration through fungal cell membranes. Studies on various oxime ether strobilurin derivatives have consistently shown that the O-methyl ether is a highly favorable substitution. nih.gov

Further exploration into other O-alkyl and O-acyl modifications has been a subject of research to modulate the biological and physicochemical properties of these compounds. For instance, the synthesis of novel oxime ether strobilurin derivatives containing substituted benzofurans has demonstrated that variations in the oxime ether moiety can lead to compounds with a broad spectrum of fungicidal activities. nih.gov While the O-methyl group is prevalent, other small alkyl groups can also confer activity, though often to a lesser extent. O-acylation, on the other hand, can lead to prodrugs that may be hydrolyzed in vivo to the active oxime.

The general trend observed for modifications of the oxime group is summarized below:

| Oxime Modification | General Effect on Fungicidal Activity |

| -OH (unmodified) | Lower activity |

| -O-CH3 (O-methyl) | High activity, a key feature of many commercial fungicides |

| -O-Alkyl (longer chains) | Activity may vary, often lower than O-methyl |

| -O-Acyl | Can act as a prodrug, activity depends on in vivo hydrolysis |

This data is based on the established knowledge of strobilurin fungicides.

Ester Moiety Modifications and their Influence on Activity

The methyl ester moiety in methyl 2-hydroxyimino-2-phenylacetate is another site for structural modification that can influence the compound's fungicidal activity, as well as its pharmacokinetic properties. While the methyl ester is common, variations to this group can impact factors such as solubility, stability, and transport across biological membranes.

In the context of strobilurin fungicides, the hydrolysis of the methyl ester is a known degradation pathway. nih.gov This suggests that the ester group is susceptible to metabolic breakdown. Research into ester moiety modifications has often focused on improving metabolic stability or altering the compound's spectrum of activity. For example, replacing the methyl ester with other alkyl esters or even amide functionalities can lead to compounds with different biological profiles.

The fungicidal activity is generally sensitive to the nature of the ester group. While small alkyl esters like methyl and ethyl are often optimal, larger or more complex ester groups can sometimes lead to a decrease in activity. However, in some cases, these modifications can enhance selectivity or improve other properties. The conversion of the ester to an amide has also been explored, leading to compounds with potentially different modes of action or target specificities.

A general overview of the impact of ester moiety modifications is provided in the table below:

| Ester Moiety Modification | General Effect on Fungicidal Activity |

| -COOCH3 (Methyl ester) | High activity, common in active compounds |

| -COOC2H5 (Ethyl ester) | Often retains good activity |

| -COO-Alkyl (longer chains) | Activity tends to decrease with increasing chain length |

| -CONH2 (Amide) | Can retain activity, may alter spectrum |

| -CONHR (Substituted amide) | Activity is variable and depends on the substituent |

This information is derived from the broader class of strobilurin fungicides.

Positional Isomer Effects on Biological Response

Isomerism plays a critical role in the biological activity of this compound and its analogs. Both geometric isomerism at the oxime double bond and positional isomerism of substituents on the phenyl ring can have profound effects on fungicidal potency.

The geometry of the oxime ether double bond is particularly important. For strobilurin fungicides, it is well-established that the (E)-isomer is the biologically active form. bohrium.com The (Z)-isomer typically exhibits significantly lower or no fungicidal activity. This is because the specific three-dimensional arrangement of the (E)-isomer is required for effective binding to the target site on the cytochrome bc1 complex. Photoisomerization from the active (E)-isomer to the inactive (Z)-isomer can be a pathway for the deactivation of these fungicides in the environment. nih.govresearchgate.net

Positional isomerism of substituents on the phenyl ring also has a significant impact on activity. As discussed in section 7.1, the location of a substituent can alter the molecule's shape and electronic distribution, thereby affecting its interaction with the target enzyme. For example, in many related fungicidal compounds, ortho-substitution on the phenyl ring is favored over meta- or para-substitution, as it can enforce a twisted conformation that is beneficial for activity. researchgate.net

The key effects of isomerism on biological response are summarized below:

| Type of Isomerism | Isomer | General Effect on Fungicidal Activity |

| Geometric (Oxime) | (E)-isomer | Biologically active form |

| Geometric (Oxime) | (Z)-isomer | Inactive or significantly less active |

| Positional (Phenyl Ring) | ortho-substituent | Often enhances activity by inducing a favorable conformation |

| Positional (Phenyl Ring) | meta-substituent | Activity is variable |

| Positional (Phenyl Ring) | para-substituent | Activity is variable, often less effective than ortho |

These findings are based on extensive research on strobilurin and related oximinoacetate fungicides.

Applications in Advanced Chemical Synthesis and Material Science

Methyl 2-hydroxyimino-2-phenylacetate as a Key Synthetic Intermediate

The compound's role as a key intermediate is particularly prominent in the production of agrochemicals and as a foundational unit for assembling complex organic structures.

This compound and its analogues are fundamental precursors in the synthesis of strobilurin fungicides, a major class of agrochemicals. nih.gov Strobilurins are valued for their broad-spectrum fungicidal activity, which is achieved by inhibiting mitochondrial respiration in fungi. fao.org

The synthesis of several commercial fungicides begins with a molecule that is either this compound or a closely related derivative. The core structure is modified and elaborated to produce the final active ingredient.

Kresoxim-methyl: This fungicide is a member of the strobilurin family. who.int Its synthesis involves intermediates derived from the phenylacetate (B1230308) scaffold. For instance, a common precursor is (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate, which shares the core methoxyiminoacetate structure. researchgate.net Kresoxim-methyl is effective against a wide range of fungal diseases in crops. fao.org

Trifloxystrobin: The synthesis of Trifloxystrobin, another important strobilurin fungicide, also utilizes intermediates based on this chemical framework. google.comfao.org A key intermediate in its production is methyl (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetate. google.com This intermediate is then coupled with other chemical moieties to yield the final Trifloxystrobin molecule. google.comwipo.int

The following table summarizes the relationship between the core chemical structure and the resulting commercial fungicides.

| Precursor/Intermediate Family | Target Agrochemical | Agrochemical Class |

| Methyl 2-(hydroxyimino)-2-phenylacetate derivatives | Kresoxim-methyl | Strobilurin Fungicide |

| Methyl 2-(hydroxyimino)-2-phenylacetate derivatives | Trifloxystrobin | Strobilurin Fungicide |

| Methoxyiminoacetate derivatives | Strobilurin Analogues | Strobilurin Fungicide |

The concept of using fundamental molecular units, or "building blocks," to construct larger, more complex molecules is a cornerstone of modern organic chemistry. semanticscholar.orgsciencedaily.com this compound exemplifies such a building block. Its structure contains multiple functional groups that can be selectively modified, allowing chemists to build intricate molecular architectures.

The synthesis of strobilurin fungicides serves as a prime example of its application as a building block. The methoxyiminoacetate portion of these molecules is often referred to as the "pharmacophore," the essential part of the structure responsible for biological activity. lew.ro Starting with this core unit, chemists can attach various side chains and other functional groups to create a library of related compounds, each with potentially different properties and activities. lew.ro This modular approach is crucial for developing new agrochemicals and pharmaceuticals.

Use in Peptide Synthesis and Amidation Reactions (related oxime esters)

The formation of an amide bond is a critical reaction in organic and biological chemistry, most notably in the synthesis of peptides. luxembourg-bio.com This reaction typically requires the "activation" of a carboxylic acid to make it more reactive toward an amine. Oxime esters, the functional group present in this compound, are related to the activating agents used in these coupling reactions.

While this specific compound is not a standard peptide coupling reagent, the broader class of oxime esters and related hydroxylamine (B1172632) derivatives (like HOBt, 1-hydroxybenzotriazole) are used to capture activated carboxylic acids. luxembourg-bio.com This process forms an active ester intermediate, which is more stable than other activated forms but reactive enough to readily form an amide bond upon reaction with an amine, minimizing side reactions and preserving chiral integrity. luxembourg-bio.com The use of such activating agents is a central strategy in both solid-phase and solution-phase peptide synthesis. luxembourg-bio.com

Derivatization for Novel Chemical Entities

Derivatization of a core chemical structure is a key strategy for discovering new molecules with improved or novel properties. This compound's scaffold is frequently used as a starting point for creating new chemical entities, particularly in the search for new fungicides to overcome resistance issues. nih.govlew.ro

Researchers synthesize novel analogues by introducing different chemical groups onto the strobilurin backbone, which is derived from the methoxyiminoacetate pharmacophore. lew.ro For example, studies have involved combining the strobilurin structure with 1,2,4-triazole (B32235) units, another class of fungicides, to create hybrid molecules with potentially enhanced biological activities. lew.ro In one study, a series of novel strobilurin analogues containing a cyano-substituted hydrazine (B178648) side chain were synthesized and evaluated for their fungicidal activity. nih.gov Several of these new compounds showed potent activity against various plant pathogens. nih.gov

The table below presents findings from a study on such derivatized compounds, highlighting their efficacy against specific fungal pathogens.

| Compound ID | Fungal Pathogen | Median Effective Concentration (EC50) in μg/mL |

| 2-04 | Sclerotinia sclerotiorum | 3.84 |

| 2-13 | Sclerotinia sclerotiorum | 3.50 |

| 2-14 | Sclerotinia sclerotiorum | 3.80 |

These derivatization efforts demonstrate the versatility of the this compound framework in generating novel compounds for crop protection. nih.gov

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

Antifungal Activities (in vitro and non-human plant pathogen models)

The chemical class of oxime ethers, to which Methyl 2-hydroxyimino-2-phenylacetate belongs, has been a significant area of research in the development of new agricultural fungicides. Studies on structurally similar compounds, such as oxime ether strobilurin analogues and other derivatives containing the core phenyl-oxime ether moiety, have demonstrated notable fungicidal properties against a range of plant pathogens.

Activity against Specific Fungal Species (e.g., Botrytis cinerea, Gibberella zeae, Rhizoctonia solani, Pyricularia oryzae, Sclerotonia)

Research into oxime ether derivatives has shown varying degrees of efficacy against several economically important fungal species.

Pyricularia oryzae : Certain novel oxime ether strobilurin derivatives have demonstrated excellent fungicidal activities against Pyricularia oryzae, the causative agent of rice blast. nih.gov

Rhizoctonia solani and Sclerotinia sclerotiorum : In studies of O-benzyl oxime ethers, some derivatives showed activity against R. solani. However, promising activity against S. sclerotiorum was not observed within the tested concentration ranges for that specific series of compounds. mdpi.com

Botrytis cinerea , Gibberella zeae : While direct data for this compound is not available, the general class of fungicides is frequently tested against these pathogens. For instance, various synthetic fungicides are evaluated for their efficacy against Botrytis cinerea, the fungus responsible for gray mold disease. ekb.egnih.govmdpi.com The fungicidal potential of new chemical classes is often benchmarked against such prevalent pathogens.

Interactive Table: Antifungal Activity of Structurally Related Oxime Ether Derivatives This table presents findings for compounds structurally related to this compound, as specific data for the compound itself is not detailed in the provided search results.

Structure-Activity Insights for Fungicidal Potency

Structure-activity relationship (SAR) studies on the broader class of oxime ether fungicides provide insights into the chemical features that govern their potency. For many antifungal compounds in this class, the core structure consists of a toxophore, which is the phenyl-oxime ether group. nih.govmdpi.com

Key structural elements influencing activity often include:

Substituents on the Phenyl Ring : The nature and position of substituents on the phenyl ring can significantly impact the antifungal efficacy.

The Oxime Ether Moiety : Modifications around the oxime ether group are crucial. For instance, the type of alkyl or aryl group attached to the oxygen atom of the oxime can modulate the biological activity. mdpi.com

Heterocyclic Components : Many potent fungicides in this class incorporate nitrogen-containing heterocyclic rings, such as triazoles or pyrazoles, into their structure. mdpi.comicm.edu.pl

These SAR studies help in designing new derivatives with improved fungicidal spectrum and potency. nih.govicm.edu.plmdpi.com

Anticancer Potential (in vitro cell line studies)

There is no specific information available in the provided search results concerning the in vitro anticancer potential of this compound. Studies on other compounds with phenylacetate (B1230308) or methyl ester groups have shown antiproliferative activities, but these are not directly applicable to the target compound. nih.govnih.govmdpi.com

Peroxisome Proliferator-Activated Receptor (PPAR)-γ Agonism (non-human context)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a role in regulating inflammation and other cellular processes. While direct studies on this compound as a PPAR-γ agonist are not available in the reviewed literature, research on other compounds containing an oxime moiety suggests that this chemical group can be found in molecules designed as PPAR agonists. researchgate.net For example, certain O-methyl oxime ethers of benzothiazol-2-one have been designed and tested as dual PPARα/γ agonists for the potential treatment of type 2 diabetes. researchgate.net This suggests that the oxime functional group present in this compound could potentially interact with PPAR-γ, though experimental verification is required.

Molecular Mechanisms of Biological Action (e.g., interaction with biological targets, proposed pathways)

The biological activities of compounds structurally related to this compound have been investigated through computational studies to elucidate their molecular mechanisms of action.

Interaction with β-Amyloid: Molecular dynamics simulations have been employed to understand the mechanism of β-amyloid disaggregation by 1,2-diaryl-2-hydroxyiminoethanones. These computational studies provide insights into how these molecules may interact with and disrupt the formation of amyloid fibrils. nih.gov

Interaction with COX-1: To understand the selective inhibition of COX-1, conformational and docking studies have been performed. A representative 1,2-diaryl-2-hydroxyiminoethanone was docked into the active sites of both COX-1 and COX-2. The results of these docking studies provided a rationale for the observed COX-1 selectivity. nih.gov Molecular docking is a computational technique used to predict the binding orientation of a small molecule to its protein target. derpharmachemica.com In the case of COX-1, the active site has specific structural features that can be exploited for selective inhibition. nih.gov

The proposed mechanism for the biological actions of this class of compounds involves a dual-pronged approach. By inhibiting COX-1, they can modulate neuroinflammatory pathways. Simultaneously, by inhibiting the aggregation of β-amyloid peptides, they can address a key pathological event in Alzheimer's disease. nih.gov

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Routes

The oxime functionality of Methyl 2-hydroxyimino-2-phenylacetate can exist as two geometric isomers, (E) and (Z). The stereochemistry of this C=N double bond can significantly influence the molecule's physical properties and biological activity. Consequently, a primary challenge and research focus is the development of synthetic methods that provide precise control over this stereoisomerism.

Future work in this area will likely concentrate on: